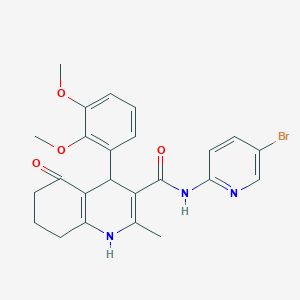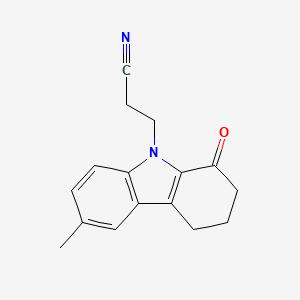![molecular formula C23H17F3N2O2 B11650971 Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed to the desired compound.
Reaction Conditions: The Fischer indole synthesis typically proceeds under reflux conditions in methanol (MeOH). The overall reaction involves cyclization and formation of the indole ring system.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Biomedical Research: Researchers explore this compound’s potential in cancer therapy due to its cytotoxic effects. Additionally, investigations into its antimicrobial properties and other biological activities are underway.
Medicinal Chemistry: Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate may serve as a scaffold for designing novel drugs targeting specific molecular pathways.
Industry: Its unique structure makes it valuable for designing new materials, such as fluorescent dyes or ligands for catalysis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or metabolic processes.
Eigenschaften
Molekularformel |
C23H17F3N2O2 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(trifluoromethyl)anilino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H17F3N2O2/c1-2-30-22(29)19-13-27-20-17-9-4-3-6-14(17)10-11-18(20)21(19)28-16-8-5-7-15(12-16)23(24,25)26/h3-13H,2H2,1H3,(H,27,28) |
InChI-Schlüssel |
BSEWWQHWQAQKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)
![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)


![(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11650908.png)
![3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide](/img/structure/B11650927.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11650935.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11650936.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11650941.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
